molecular formula C18H20N4O2 B2736312 N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-03-6

N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2736312
CAS No.: 862831-03-6
M. Wt: 324.384
InChI Key: KVGQZDAUDRACJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Studies have investigated the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including those with modifications on the N-phenyl ring, to evaluate their efficacy against seizures induced by maximal electroshock. The most active compounds displayed significant anticonvulsant properties, making them potential candidates for further drug development in epilepsy treatment (Soyer et al., 2004).

Histamine H3 Receptor Agonists

Research has produced novel branched N-alkylcarbamates and aliphatic ethers derived from 3-(1H-imidazol-4-yl)propanol. These compounds showed partial agonist activity in vitro and in vivo, indicating their utility in exploring histaminergic mechanisms and potentially treating related disorders (Sasse et al., 1999).

Antiasthma Agents

Imidazo[1,5-d][1,2,4]triazines were identified as potentially prophylactic drugs for asthma treatment through their ability to inhibit histamine release from antigen-challenged, sensitized human basophils. These compounds showed significant in vivo activity, marking them as promising candidates for asthma therapy (Paul et al., 1985).

Gastroprotective Activity

The novel histamine H3-receptor agonist FUB 407 demonstrated gastroprotective activity against gastric mucosal lesions, suggesting a new therapeutic approach for gastrointestinal disorders. This highlights the compound's utility in studying histamine-related gastroprotection mechanisms (Morini et al., 2001).

Antimicrobial Activity

Research into β-lactam derivatives has shown significant antimicrobial activity against Candida albicans and Bacillus subtilis. This indicates the potential of imidazole-based compounds in developing new antimicrobial agents to combat resistant microbial strains (Bishnoi et al., 2011).

Anticancer Activities

Compounds derived from 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide have been synthesized and tested for anticancer activities. They exhibited significant activity against various cancer cell lines, particularly melanoma, highlighting the potential of these compounds in cancer therapy (Duran & Demirayak, 2012).

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-16(14-6-3-4-7-15(14)21(13)2)17(23)18(24)20-8-5-10-22-11-9-19-12-22/h3-4,6-7,9,11-12H,5,8,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGQZDAUDRACJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.